molecular formula C22H26N2O2S B397258 2-METHYL-N-[3-(4-METHYLPIPERIDINE-1-CARBONYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]BENZAMIDE

2-METHYL-N-[3-(4-METHYLPIPERIDINE-1-CARBONYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]BENZAMIDE

Cat. No.: B397258
M. Wt: 382.5g/mol
InChI Key: PFAVTPHAQWHJIJ-UHFFFAOYSA-N
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Description

2-METHYL-N-[3-(4-METHYLPIPERIDINE-1-CARBONYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]BENZAMIDE is a complex organic compound that features a benzamide core linked to a cyclopenta[b]thiophene ring and a piperidine moiety

Properties

Molecular Formula

C22H26N2O2S

Molecular Weight

382.5g/mol

IUPAC Name

2-methyl-N-[3-(4-methylpiperidine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]benzamide

InChI

InChI=1S/C22H26N2O2S/c1-14-10-12-24(13-11-14)22(26)19-17-8-5-9-18(17)27-21(19)23-20(25)16-7-4-3-6-15(16)2/h3-4,6-7,14H,5,8-13H2,1-2H3,(H,23,25)

InChI Key

PFAVTPHAQWHJIJ-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C(=O)C2=C(SC3=C2CCC3)NC(=O)C4=CC=CC=C4C

Canonical SMILES

CC1CCN(CC1)C(=O)C2=C(SC3=C2CCC3)NC(=O)C4=CC=CC=C4C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-N-[3-(4-METHYLPIPERIDINE-1-CARBONYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]BENZAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the cyclopenta[b]thiophene ring: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable cyclopentane precursor under acidic or basic conditions.

    Introduction of the piperidine moiety: This step involves the reaction of the cyclopenta[b]thiophene intermediate with 4-methylpiperidine, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Formation of the benzamide linkage: The final step involves the acylation of the amine group on the piperidine ring with a benzoyl chloride derivative under basic conditions to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-N-[3-(4-METHYLPIPERIDINE-1-CARBONYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: The aromatic benzamide ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated benzamide derivatives.

Scientific Research Applications

2-METHYL-N-[3-(4-METHYLPIPERIDINE-1-CARBONYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]BENZAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Pharmacology: The compound is investigated for its effects on various biological pathways and its potential as a drug candidate.

    Chemical Biology: It is used as a probe to study the interactions between small molecules and biological macromolecules.

    Industrial Chemistry: The compound’s derivatives are explored for their potential use in the synthesis of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 2-METHYL-N-[3-(4-METHYLPIPERIDINE-1-CARBONYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety may facilitate binding to these targets, while the benzamide and cyclopenta[b]thiophene rings contribute to the compound’s overall stability and specificity. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-2-(4-methylpiperidin-1-yl)ethanamine: A related compound with a similar piperidine moiety.

    N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Another benzamide derivative with different substituents.

Uniqueness

2-METHYL-N-[3-(4-METHYLPIPERIDINE-1-CARBONYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]BENZAMIDE is unique due to its specific combination of structural features, including the cyclopenta[b]thiophene ring and the piperidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

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